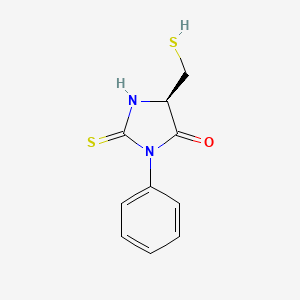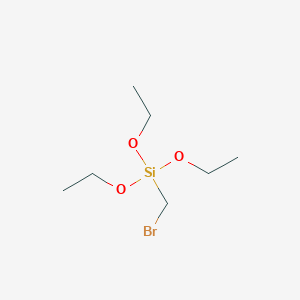
(Bromomethyl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethyl)(triethoxy)silane is an organosilicon compound with the chemical formula C7H17BrO3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromomethyl and triethoxy groups, making it a valuable reagent in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Bromomethyl)(triethoxy)silane can be synthesized through the reaction of triethoxysilane with bromomethyl compounds under controlled conditions. One common method involves the hydrosilylation of allyl bromide with triethoxysilane in the presence of a platinum catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (Bromomethyl)(triethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Hydrosilylation Reactions: The triethoxy group can participate in hydrosilylation reactions, which are useful in the synthesis of organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium are used to facilitate the addition of silicon-hydrogen bonds to unsaturated substrates.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted silanes
- Organosilicon compounds with various functional groups
- Reduced silane derivatives
Applications De Recherche Scientifique
(Bromomethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: It is used in the development of drug delivery systems and as a component in the synthesis of bioactive molecules.
Industry: this compound is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of (Bromomethyl)(triethoxy)silane involves the reactivity of its bromomethyl and triethoxy groups. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The triethoxy group can participate in hydrolysis and condensation reactions, forming siloxane linkages. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.
Comparaison Avec Des Composés Similaires
Triethoxysilane: Similar in structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.
Chloromethyltriethoxysilane: Similar to (Bromomethyl)(triethoxy)silane but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: this compound is unique due to the presence of both bromomethyl and triethoxy groups, which provide a combination of reactivity and versatility. This makes it a valuable reagent in various chemical transformations and industrial applications.
Propriétés
Numéro CAS |
53696-81-4 |
|---|---|
Formule moléculaire |
C7H17BrO3Si |
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
bromomethyl(triethoxy)silane |
InChI |
InChI=1S/C7H17BrO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
Clé InChI |
QGHLTGVNDIVBDK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CBr)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
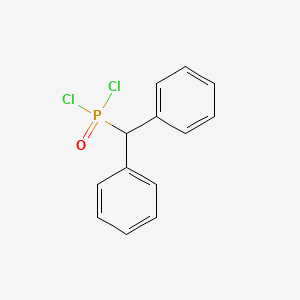

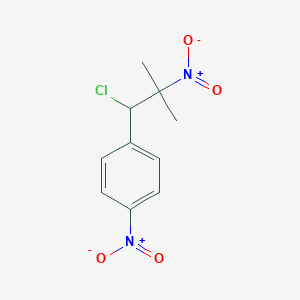
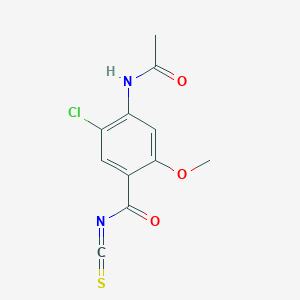
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)
methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)


